molecular formula C20H34O4 B1673652 Kirenol CAS No. 52659-56-0

Kirenol

Cat. No.: B1673652
CAS No.: 52659-56-0
M. Wt: 338.5 g/mol
InChI Key: NRYNTARIOIRWAB-JPDRSCFKSA-N
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Description

Kirenol is a bioactive natural diterpenoid compound primarily isolated from plants of the Sigesbeckia genus. It has garnered significant research interest due to its demonstrated anti-inflammatory, anti-arthritic, and potential anticancer properties, making it a valuable compound for investigating new therapeutic pathways. In research applications, this compound has shown a robust ability to modulate key inflammatory targets. Its mechanisms of action include the inhibition of pro-inflammatory cytokines such as TNF-α and IL-1β, suppression of the NF-κB signaling pathway, and regulation of the PI3K/AKT pathway . Studies specifically highlight its efficacy in models of rheumatoid arthritis, where it has been shown to inhibit the abnormal proliferation and migration of fibroblast-like synoviocytes by targeting the TWEAK/Fn14 pathway . Furthermore, research in models of neuroinflammation, such as experimental autoimmune encephalomyelitis (EAE), indicates that this compound can reduce the differentiation of pathogenic Th1 and Th17 cells and induce apoptosis in activated effector T cells . Its therapeutic potential also extends to osteoarthritis, where it protects chondrocytes by inhibiting IL-1β-induced inflammatory responses and cartilage degradation . In oncology, preliminary in vitro studies on ovarian cancer cells suggest that this compound can inhibit cell proliferation, induce apoptosis, and impede cell migration, potentially through the modulation of the PI3K/AKT/CDK4 signaling axis . This compound offers researchers a versatile natural lead molecule for exploring inflammation-driven pathologies and oncological mechanisms.

Properties

IUPAC Name

(1R)-1-[(2S,4aR,4bS,6S,8R,8aS)-6-hydroxy-8-(hydroxymethyl)-2,4b,8-trimethyl-4,4a,5,6,7,8a,9,10-octahydro-3H-phenanthren-2-yl]ethane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O4/c1-18(17(24)11-21)7-6-15-13(8-18)4-5-16-19(2,12-22)9-14(23)10-20(15,16)3/h8,14-17,21-24H,4-7,9-12H2,1-3H3/t14-,15-,16-,17+,18+,19+,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRYNTARIOIRWAB-JPDRSCFKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2C(=C1)CCC3C2(CC(CC3(C)CO)O)C)C(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CC[C@@H]2C(=C1)CC[C@H]3[C@]2(C[C@@H](C[C@@]3(C)CO)O)C)[C@H](CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52659-56-0
Record name Kirenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52659-56-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Silica Gel Chromatography

The concentrated crude extract undergoes silica gel column chromatography for preliminary purification. A gradient elution system using petroleum ether and ethyl acetate (8:1 to 1:1 v/v) effectively separates this compound from non-polar contaminants. Fractions containing this compound are identified via thin-layer chromatography (TLC) and pooled, achieving a purity of >98% after recrystallization.

High-Performance Liquid Chromatography (HPLC)

For applications requiring ultra-high purity, reverse-phase HPLC (RP-HPLC) is employed. A validated method utilizes a Thermo ODS-2 Hypersil C18 column (250 × 4.6 mm, 5 µm) with a gradient mobile phase of acetonitrile and 0.1% phosphoric acid. The linear gradient progresses from 30% to 70% acetonitrile over 20 minutes, with a flow rate of 1.0 mL/min and detection at 215 nm. This method achieves a lower limit of quantification (LLOQ) of 9.756 µg/mL and a linear range of 9.756–133.333 µg/mL (r² = 0.9991).

Table 2: HPLC Conditions for this compound Quantification

Parameter Details
Column Thermo ODS-2 Hypersil C18
Mobile Phase Acetonitrile/0.1% H₃PO₄ gradient
Flow Rate 1.0 mL/min
Detection Wavelength 215 nm
Linear Range 9.756–133.333 µg/mL
LOD 2.857 µg/mL
LOQ 9.756 µg/mL

Analytical Validation and Quality Control

The RP-HPLC method has been rigorously validated for precision, accuracy, and stability. Intra-day and inter-day precision studies show relative standard deviations (RSD) of 2.24–4.46%, with accuracies ranging from 91.80% to 102.74%. Recovery rates exceed 98%, confirming minimal loss during solid-phase extraction (SPE) using Cleanert™ C18 cartridges. Stability tests under various storage conditions (−20°C to room temperature) demonstrate that this compound remains intact for ≥24 hours, ensuring reliability during prolonged analytical workflows.

Stability Considerations

This compound exhibits remarkable stability across a pH range of 2–9 and temperatures up to 60°C. Degradation becomes significant only under extreme alkaline conditions (pH > 10) or prolonged exposure to UV light. These properties facilitate its storage as a lyophilized powder or in methanolic solutions at −20°C for long-term preservation.

Applications in Pharmacological Research

Standardized this compound extracts prepared via these methods have enabled critical preclinical studies. For instance, oral administration of 600 mg/kg/day of a Siegesbeckia glabrescens extract (containing 12% this compound) significantly reduced UVB-induced photoaging in murine models by suppressing matrix metalloproteinases (MMP-2, -3, -9, -13) and enhancing collagen synthesis. Similarly, this compound’s anti-inflammatory efficacy in experimental autoimmune encephalomyelitis (EAE) models highlights its potential for treating neuroinflammatory disorders.

Scientific Research Applications

Anti-Inflammatory Properties

Kirenol exhibits potent anti-inflammatory effects, making it a candidate for treating various inflammatory diseases.

Rheumatoid Arthritis : Research indicates that this compound significantly inhibits the proliferation and inflammatory responses of fibroblast-like synoviocytes associated with rheumatoid arthritis. In vitro studies demonstrated that this compound reduced the secretion of pro-inflammatory cytokines such as IL-6 and TNF-α in a dose-dependent manner, suggesting its potential as an anti-rheumatic drug .

Multiple Sclerosis : In experimental autoimmune encephalomyelitis models, this compound treatment delayed disease onset and reduced clinical severity by modulating immune responses and promoting apoptosis in activated T cells .

Osteoarthritis : this compound has shown promise in preventing cartilage degradation in osteoarthritis models. It inhibited IL-1β-induced expression of inflammatory mediators and reduced cartilage damage in vivo .

Bone Regeneration

This compound has been investigated for its role in enhancing bone healing processes. A study demonstrated that this compound promotes fracture healing by activating the Wnt/β-catenin signaling pathway, which is essential for bone mineralization and regeneration .

Cardiovascular Health

This compound's anti-inflammatory effects extend to cardiovascular diseases. It has been shown to protect against oxidized low-density lipoprotein-induced endothelial cell injury by reducing oxidative stress and inflammation, thereby potentially mitigating cardiovascular risks .

Mechanistic Insights

The mechanisms underlying the therapeutic effects of this compound involve multiple signaling pathways:

  • AMPK Signaling : this compound's interaction with AMPK signaling has been implicated in its anti-inflammatory actions, particularly during acute inflammatory responses .
  • NF-κB Pathway : Inhibition of the NF-κB signaling pathway has been observed, which is crucial for regulating inflammatory responses .
  • Mitochondrial Pathway : The induction of apoptosis in activated immune cells via mitochondrial pathways further underscores this compound's potential as an immunomodulatory agent .

Summary of Key Findings

ApplicationMechanism of ActionKey Findings
Rheumatoid ArthritisInhibition of pro-inflammatory cytokinesReduced IL-6, TNF-α secretion; anti-proliferative effects on synoviocytes
Multiple SclerosisModulation of T cell activationDelayed disease onset; increased apoptosis of activated T cells
OsteoarthritisInhibition of inflammatory mediatorsReduced cartilage degradation; improved OARSI scores
Bone RegenerationActivation of Wnt/β-catenin pathwayEnhanced fracture healing; increased bone mineralization
Cardiovascular HealthReduction of oxidative stressProtection against endothelial injury; potential cardiovascular benefits

Comparison with Similar Compounds

Methyl ent-16α,17-Dihydroxy-kauran-19-oate (MDK)

Source: Co-isolated with Kirenol from Siegesbeckia glabrescens . Key Activities:

  • Anti-Melanogenesis: Reduces melanin synthesis by suppressing MITF, TYRP-1, and TYRP-2 expression, with comparable efficacy to this compound (IC₅₀: ~20 μM for both) .
  • Antioxidant: Inhibits ROS production in B16F10 melanoma cells, similar to this compound . Mechanistic Divergence: MDK shows marginally stronger ROS scavenging in hyperpigmentation models, while this compound exhibits broader anti-inflammatory effects .

This compound Derivatives (Compounds 2–30a)

Structural Modifications : Esterification, oxidation, and amidation at hydroxyl groups .
Enhanced Activities :

  • Anti-Inflammatory: Compound 18 (IC₅₀ = 0.94 ± 0.1 μM) outperforms this compound (IC₅₀ = 1.73 ± 0.3 μM) in inhibiting NO production in RAW 264.7 macrophages .
  • Trade-offs: Derivatives like strobol C (IC₅₀ = 81.22 nM for FXa) exhibit reduced anti-inflammatory potency compared to parent this compound .

Functional Comparison with Pharmacologically Analogous Compounds

Hydrocortisone (Anti-Inflammatory Control)

Comparison :

  • This compound derivatives (e.g., Compound 18) show superior NF-κB inhibition (IC₅₀ = 0.94 μM) compared to hydrocortisone (IC₅₀ = 1.17 μM) .
  • Unlike glucocorticoids, this compound avoids adverse effects like osteoporosis by promoting osteoblast differentiation via BMP/Wnt pathways .

GKT137831 (NOX1/4 Inhibitor)

Cardioprotection :

  • This compound matches GKT137831 in reducing myocardial infarct size by inhibiting NOX1/4 and restoring mitochondrial function .
  • Dual Action: this compound additionally suppresses inflammasome activation, a feature absent in GKT137831 .

Curcumin Diglucoside (IL-1α Inhibitor)

Molecular Docking :

Mechanistic Distinctions and Therapeutic Advantages

Compound Primary Targets Therapeutic Edge Limitations
This compound NF-κB, PI3K/AKT, TGF-β/Smads, NOX1/4 Broad-spectrum anti-inflammatory; osteoprotective Moderate bioavailability
MDK MITF, ROS Superior melanogenesis inhibition Narrower therapeutic scope
Compound 18 iNOS, COX-2 Potent NO suppression Untested in vivo models
Compound 12 Factor Xa Anticoagulant activity Reduced anti-inflammatory efficacy

Biological Activity

Kirenol, a bioactive compound isolated from Herba Siegesbeckiae, has garnered attention for its diverse biological activities, including anti-inflammatory, antioxidant, anticancer, and cardioprotective effects. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms of action and potential therapeutic applications.

1. Overview of this compound

This compound is a diterpene that has been identified as a promising natural lead molecule for drug development. Its chemical structure and properties facilitate various biological interactions, making it a candidate for treating multiple diseases.

2. Anti-Inflammatory Activity

This compound exhibits significant anti-inflammatory properties through multiple mechanisms:

  • Cytokine Inhibition : this compound reduces the production of pro-inflammatory cytokines such as IL-6 and IL-8 in fibroblast-like synoviocytes (FLS), which are crucial in rheumatoid arthritis (RA) .
  • Nuclear Factor Kappa-B (NF-κB) Pathway : It inhibits the activation of NF-κB, which is involved in the inflammatory response .
  • Apoptosis Induction : this compound promotes apoptosis in activated T cells by modulating Bcl-2 family proteins, increasing Bax expression while decreasing Bcl-2 levels, leading to enhanced caspase-3 activation .

Table 1: Summary of Anti-Inflammatory Effects of this compound

MechanismEffectReference
Cytokine InhibitionDecreased IL-6 and IL-8 production
NF-κB Pathway InhibitionReduced NF-κB activation
Apoptosis InductionIncreased Bax; decreased Bcl-2

3. Antioxidant Activity

This compound's antioxidant effects are linked to its ability to enhance the expression of antioxidant genes via the Nrf2 signaling pathway. This mechanism helps mitigate oxidative stress in various cell types, including human umbilical vein endothelial cells (HUVECs) exposed to environmental toxins .

4. Anticancer Potential

Research indicates that this compound may have anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth:

  • Cell Viability Reduction : this compound has been shown to decrease the viability of various cancer cell lines in a dose-dependent manner.
  • Mechanisms : The compound activates apoptotic pathways involving mitochondrial dysfunction and caspase activation, similar to its effects on T cells .

Table 2: Anticancer Effects of this compound

Cancer TypeEffectReference
Multiple Cancer Cell LinesDecreased cell viability
MechanismInduction of apoptosis

5. Cardioprotective Effects

This compound demonstrates cardioprotective properties by improving endothelial function and reducing oxidative stress. Studies show that it enhances cell survival in HUVECs under oxidative stress conditions induced by benzo(a)pyrene .

6. Case Studies and Clinical Implications

Several preclinical studies highlight this compound's potential in treating autoimmune diseases such as Multiple Sclerosis (MS) and rheumatoid arthritis:

  • In experimental autoimmune encephalomyelitis (EAE), this compound treatment delayed disease onset and reduced clinical symptoms by modulating Th1/Th17 cell populations and cytokine profiles .

Table 3: Case Study Findings on this compound

ConditionFindingsReference
EAE (Multiple Sclerosis)Delayed disease onset; reduced Th1/Th17
Rheumatoid ArthritisInhibited FLS proliferation and cytokine release

7. Conclusion

This compound is a multifunctional compound with significant biological activities that warrant further investigation for therapeutic applications. Its ability to modulate inflammatory responses, induce apoptosis in harmful cells, and protect against oxidative damage positions it as a valuable candidate for drug development in inflammatory diseases, cancer therapy, and cardiovascular protection.

Q & A

Q. How to determine non-toxic concentrations of kirenol for in vitro studies on human keratinocytes (HaCaT cells)?

  • Methodological Answer : Use the CCK-8 assay to assess cell viability. Pre-treat HaCaT cells with a gradient of this compound concentrations (e.g., 50–200 μg/mL) for 24 hours. Validate non-toxicity by confirming no significant reduction in viability compared to untreated controls. For example, studies show 50–200 μg/mL this compound does not impair HaCaT cell viability .

Q. What experimental designs are suitable for evaluating this compound’s anti-inflammatory activity in TNF-α-stimulated keratinocytes?

  • Methodological Answer : Induce inflammation with TNF-α (10 ng/mL, 48 hours) and treat with this compound (50–200 μg/mL). Quantify IL-6, IL-8, IL-1β, and IL-22 via ELISA to measure cytokine suppression. Include controls (untreated and TNF-α-only groups) to isolate this compound’s dose-dependent effects .

Q. How to assess this compound’s antioxidant effects in oxidative stress models?

  • Methodological Answer : Measure oxidative stress markers like MDA (malondialdehyde), SOD (superoxide dismutase), CAT (catalase), and GSH (glutathione) in TNF-α-stimulated cells. This compound dose-dependently reduces MDA (lipid peroxidation) and restores SOD/CAT/GSH levels, indicating antioxidant activity .

Q. What assays confirm this compound’s inhibitory effects on cell migration in psoriasis models?

  • Methodological Answer : Use a Transwell migration assay. Treat TNF-α-stimulated HaCaT cells with this compound (50–200 μg/mL) and quantify migrated cells. This compound suppresses migration in a dose-dependent manner, validated by reduced cell counts in the lower chamber .

Advanced Research Questions

Q. How to resolve contradictory findings on this compound’s pro-apoptotic vs. cytoprotective roles in different cell types?

  • Methodological Answer : Context-dependent effects arise from cell type-specific signaling. For apoptosis (e.g., MOG-specific T cells), measure Bax/Bcl-2 ratios, caspase-3 activation, and cytochrome c release via Western blot. For cytoprotection (e.g., HUVECs), assess Nrf2 nuclear translocation and PI3K/AKT pathway activation .

Q. What strategies validate this compound’s modulation of the Nrf2/ARE pathway in endothelial oxidative stress?

  • Methodological Answer : Use siRNA knockdown of Nrf2 in HUVECs. Pre-treat with this compound (5–25 μM) and expose to benzo(a)pyrene (BaP). Measure ROS, DNA damage, and antioxidant gene expression (e.g., HO-1, NQO1). Loss of protection in Nrf2-silenced cells confirms pathway specificity .

Q. How to evaluate this compound’s dual role in osteoblast differentiation and anti-inflammatory action?

  • Methodological Answer : In MC3T3-E1 osteoblasts, activate BMP/Wnt/β-catenin pathways via ALP staining and RT-qPCR for Runx2/Osterix. Simultaneously, measure IL-6/TNF-α suppression in co-culture with macrophages. Cross-talk between osteogenic and anti-inflammatory pathways can be mapped via phospho-Smad1/5 and β-catenin nuclear translocation .

Q. What in vivo models are appropriate for studying this compound’s efficacy in myocardial ischemia-reperfusion (I/R) injury?

  • Methodological Answer : Use murine I/R models with left anterior descending coronary artery ligation. Administer this compound (e.g., 10 mg/kg/day) pre- or post-ischemia. Assess cardiac function via echocardiography, infarct size via TTC staining, and macrophage pyroptosis via caspase-1/IL-1β ELISA. Compare with NOX1/4 inhibitors (e.g., GKT137831) to validate mechanism .

Q. How to address variability in this compound’s effective concentrations across studies (e.g., 40 μM vs. 200 μg/mL)?

  • Methodological Answer : Standardize units (e.g., convert μg/mL to μM using molecular weight: 338.48 g/mol). Account for cell type sensitivity: Lower doses (10–40 μM) are effective in Hs68 fibroblasts for UV-induced photoaging, while higher doses (50–200 μg/mL ≈ 148–590 μM) are required for HaCaT inflammation .

Q. What integrative approaches link this compound’s anti-NAFLD effects to glucose metabolism?

  • Methodological Answer :
    In high-fat diet (HFD) mice, perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT). Pair with hepatic lipid profiling (TG, NEFA, TC via ELISA) and qPCR for IL-10/IL-1β. This compound’s dual lipid-lowering and anti-inflammatory effects correlate with improved glucose uptake and GLUT4 translocation .

Methodological Resources

  • Data Contradiction Analysis : Use pathway enrichment tools (e.g., KEGG, STRING) to identify context-dependent signaling nodes (e.g., Nrf2 in cytoprotection vs. Bax in apoptosis) .
  • Dose Optimization : Prioritize MTT/CCK-8 assays for each cell type to establish IC50/EC50 values before functional studies .
  • Translational Challenges : Address bioavailability via pharmacokinetic studies (e.g., plasma half-life, tissue distribution) in rodent models before clinical extrapolation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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